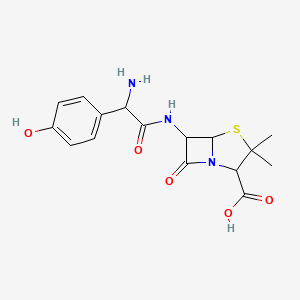
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is an organonitrogen and organooxygen compound It is a derivative of imidazolidine-1-carboxylic acid and is characterized by the presence of a t-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone typically involves the reaction of imidazolidine derivatives with t-butyl esters under controlled conditions. One common method involves the use of tert-butyl alcohol and an appropriate acid catalyst to esterify the carboxylic acid group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of imidazolidine, such as oxo derivatives, alcohol derivatives, and substituted imidazolidines.
Scientific Research Applications
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-t-Butyl-5-chloromethyl-3-methyl-4-oxoimidazolidine-1-carboxylic acid, t-butyl ester
- tert-Butyl 2-tert-butyl-3-methyl-5-(2-methylpropyl)-4-oxoimidazolidine-1-carboxylate
Uniqueness
(R)-1-Boc-2-tert-butyl-3-methyl-4-imidazolidinone is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its t-butyl ester group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-12(2,3)10-14(7)9(16)8-15(10)11(17)18-13(4,5)6/h10H,8H2,1-7H3 |
InChI Key |
HJJLVATZPPJBNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1N(C(=O)CN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 4-(3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8816793.png)
![1-Methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B8816794.png)


![N-(8-benzyl-8-aza-bicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B8816810.png)

![2-Amino-6-methoxybenzo[b]thiophene-3-carbonitrile](/img/structure/B8816834.png)


